9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
Description
Historical Discovery and Development
The compound 9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione was first isolated in 1978 from unidentified fungal cultures, with subsequent characterization from Curvularia lunata and Curvularia portulacae. Initially classified as an anti-protozoal agent, its structural complexity and bioactivity spurred further investigation. By the late 1990s, researchers identified its role as a potent inhibitor of transforming growth factor β-activated kinase 1 (TAK1), a key regulator of inflammatory and oncogenic signaling pathways. Synthetic efforts, such as the Nozaki-Hiyama-Kishi macrocyclization strategy published in 2010, enabled scalable production and structure-activity studies.
Classification within Resorcyclic Acid Lactones
This compound belongs to the resorcyclic acid lactone (RAL) family, characterized by a 14-membered macrolactone fused to a β-resorcylic acid (2,4-dihydroxybenzoate) core. Key structural features include:
- Macrocyclic framework : A bicyclo[12.4.0]octadeca-pentaene system with a 3-oxa bridge.
- Functional groups : Three hydroxyl groups (C9, C10, C18), one methoxy group (C16), and two ketones (C2, C8).
- Stereochemistry : Absolute configurations at C4 (S), C9 (S), and C10 (S) critical for bioactivity.
Table 1 : Structural Features of Resorcyclic Acid Lactones
| Feature | This Compound | Radicicol | Hypothemycin |
|---|---|---|---|
| Macrocycle Size | 14-membered | 14-membered | 14-membered |
| Resorcylate Substitution | 16-methoxy | 6'-chloro | 5'-methoxy |
| Key Bioactive Motif | cis-enone | cis-enone | cis-enone |
| Natural Source | Fungi | Fungi | Fungi |
Significance in Natural Product Chemistry
As a prototypical RAL, this compound has driven advances in:
- Biosynthetic engineering : Studies on collaborative polyketide synthases (PKS) in Gibberella zeae revealed mechanisms for resorcylate core formation and macrocyclization.
- Kinase inhibition : Its irreversible binding to TAK1 via covalent modification of Cys174 elucidated novel mechanisms for targeting MAP3K family kinases.
- Chemical synthesis : Total syntheses leveraging late-stage macrocyclization strategies (e.g., Mitsunobu lactonization) enabled analog development for structure-activity studies.
Taxonomic Position among Related Compounds
Taxonomically, this compound resides within the cis-enone RAL subgroup, distinguished by:
- Stereoelectronic properties : The cis-enone moiety acts as a Michael acceptor, enabling covalent interactions with catalytic cysteines in kinases.
- Substituent patterns : Compared to radicicol (6'-chloro) and zeaenol (7-hydroxy), the 16-methoxy group enhances metabolic stability and target selectivity.
- Biological specificity : While hypothemycin inhibits ERK2 (IC₅₀ = 9 nM), this compound shows preferential activity against TAK1 (IC₅₀ = 8 nM).
Table 2 : Taxonomic Comparison of cis-Enone RALs
| Property | This Compound | LL-Z1640-2 | L-783,277 |
|---|---|---|---|
| IUPAC Name | As above | (5Z)-7-Oxozeaenol | (5Z)-7-Oxozeaenol derivative |
| Molecular Formula | C₁₉H₂₂O₇ | C₁₉H₂₂O₇ | C₁₉H₂₂O₇ |
| Key Target | TAK1 | MEK/TAK1 | EGFR |
| Biosynthetic Origin | Curvularia spp. | Unidentified fungi | Penicillium spp. |
Properties
IUPAC Name |
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZWEXWOFPKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253863-19-3 | |
| Record name | (5Z)-7-Oxozeaenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fungal Sources
The compound is naturally produced by fungi such as Cochliobolus lunatus and Curvularia species. Fermentation of these strains under controlled conditions (pH 6.5–7.0, 25–28°C) yields the metabolite, which is extracted using ethyl acetate and purified via silica gel chromatography.
Biosynthetic Route
The phenylpropanoid pathway generates the resorcylic acid core, followed by polyketide synthase (PKS)-mediated elongation. Key steps include:
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Cyclization : Formation of the 14-membered macrocycle via esterification.
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Oxidation : Introduction of hydroxyl and methoxy groups by cytochrome P450 enzymes.
Chemical Synthesis Strategies
Acid-Catalyzed Condensation
A widely used method involves the reaction of 2-hydroxy-1,4-naphthoquinone derivatives with α,β-unsaturated aldehydes (e.g., crotonaldehyde) under acidic conditions:
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Substrates : Mompain (2a) and crotonaldehyde (3).
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Catalysts : p-Toluenesulfonic acid (p-TsOH) and methylamine hydrochloride (MeNH₂·HCl).
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Conditions : Reflux in ethanol (10 mL) at 80°C for 12–24 hours.
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Workup : Column chromatography (CC) with hexane/ethyl acetate (3:1) yields the product (53–84%).
Key Data :
| R₁, R₂ Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|
| H, H | 84 | 110–112 |
| Cl, Cl | 53 | 125–130 |
| Et, Br | 61 | 135–140 |
Hydroxylation and Methoxylation
Selective hydroxylation is achieved using hydrogen peroxide (H₂O₂) and phosphotungstic acid (H₃PW₁₂O₄₀) as catalysts:
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Conditions : 20–80°C, 0.5–24 hours.
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Efficiency : 85% yield with minimal byproducts.
Microbial Fermentation
Strain Optimization
Genetic engineering of Aspergillus and Fusarium species enhances production:
Downstream Processing
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Extraction : Mycelia are lysed with cellulase, and the compound is partitioned into ethyl acetate.
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Purification : HPLC (C18 column, 70% methanol/water) achieves >95% purity.
Stereochemical Control and Challenges
Cis-Enone Formation
The cis-configuration of the α,β-unsaturated ketone is critical for biological activity. It is stabilized by:
Hydroxylation Selectivity
Unwanted hydroxylation at C-7 or C-19 is minimized using bulky protecting groups (e.g., tert-butyldimethylsilyl).
Analytical Characterization
Structural Confirmation
Purity Assessment
Industrial-Scale Optimization
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
FR148083 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, vary depending on the desired reaction .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of FR148083, as well as various substituted analogs. These products retain the core structure of the compound while exhibiting different chemical properties .
Scientific Research Applications
FR148083 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its anti-protozoan properties and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer due to its inhibitory effects on TAK1 and VEGF-R2.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific kinases and signaling pathways
Mechanism of Action
FR148083 exerts its effects by irreversibly inhibiting TAK1 and VEGF-R2. TAK1 is a key kinase involved in the TGF-β signaling pathway, which regulates various cellular processes, including inflammation and apoptosis. By inhibiting TAK1, FR148083 prevents the activation of downstream signaling molecules, thereby reducing inflammation and promoting cell death in certain cancer cells. VEGF-R2 is involved in angiogenesis, and its inhibition by FR148083 can reduce the formation of new blood vessels, which is beneficial in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5Z-7-Oxozeaenol: Another potent inhibitor of TAK1 with similar inhibitory effects.
SB203580: A selective inhibitor of p38 MAP kinase, which shares some overlapping pathways with TAK1.
SP600125: An inhibitor of JNK, another kinase involved in stress and inflammatory responses
Uniqueness
FR148083 is unique due to its high selectivity and potency as an irreversible inhibitor of both TAK1 and VEGF-R2. This dual inhibition makes it a valuable tool in studying the interplay between inflammation and angiogenesis, as well as a potential therapeutic agent for diseases involving these pathways .
Biological Activity
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione, also known as FR148083 or 5Z-7-Oxozeaenol, is a compound derived from the fungus Cochliobolus lunatus. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of key kinases involved in various signaling pathways.
Target Kinases
FR148083 primarily acts as an irreversible and selective inhibitor of:
- TAK1 (Transforming Growth Factor β-Activated Kinase 1) : Involved in MAPK signaling pathways.
- VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2) : Plays a crucial role in angiogenesis.
Mode of Action
The compound functions as an ATP-competitive inhibitor, leading to the suppression of the MAPK signaling pathway and angiogenesis. The inhibition of TAK1 has implications for inflammatory responses and cancer progression.
| Property | Value |
|---|---|
| IUPAC Name | 9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
| Molecular Formula | C19H22O7 |
| Molecular Weight | 362.37 g/mol |
| IC50 (TAK1) | 8 nM |
| IC50 (VEGF-R2) | 52 nM |
Anticancer Properties
Research indicates that FR148083 exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The inhibition of TAK1 disrupts the survival signaling pathways often activated in tumors.
Anti-inflammatory Effects
The compound's ability to inhibit TAK1 also suggests potential anti-inflammatory effects. By blocking this kinase's activity, FR148083 may reduce the production of pro-inflammatory cytokines and mitigate tissue damage associated with chronic inflammation .
Angiogenesis Inhibition
Through its action on VEGF-R2, FR148083 can significantly impair angiogenesis. This property is particularly relevant in cancer therapy where tumor growth is often supported by new blood vessel formation.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study demonstrated that treatment with FR148083 led to a marked decrease in the viability of MDA-MB-231 breast cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Inhibition of Inflammatory Responses
In models of acute inflammation induced by lipopolysaccharides (LPS), FR148083 significantly reduced levels of TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases where TAK1 is implicated .
Q & A
Q. What are the established synthetic pathways for this compound, and what methodological challenges arise in its multi-step synthesis?
The synthesis of complex polycyclic compounds like this typically involves multi-step organic reactions, including cyclization, oxidation, and functional group protection/deprotection. For example, analogous syntheses (e.g., tetracyclic azapolycycles) employ reagents such as Pd-catalyzed cross-coupling for ring formation and chiral resolution for stereochemical control . Challenges include regioselectivity in methoxy-group placement and stabilizing labile hydroxyl groups during acidic/basic conditions. Methodological optimization involves monitoring intermediates via LC-MS and adjusting reaction solvents (e.g., THF vs. DMF) to enhance yield .
Q. How is the molecular structure of this compound elucidated, and what spectroscopic techniques are critical for validation?
Structural elucidation relies on NMR (1H/13C, COSY, HSQC), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For instance, NMR can resolve the bicyclo[12.4.0] system’s stereochemistry by analyzing coupling constants (e.g., J-values for vicinal protons in the oxabicyclo moiety) . HRMS confirms the molecular formula (C19H24O7), while X-ray crystallography provides absolute configuration data, critical for distinguishing enantiomers in chiral centers .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
The compound’s polar hydroxyl and methoxy groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor solubility in water. Stability studies under varying pH and temperature conditions are essential; for example, acidic conditions may hydrolyze the oxabicyclo ether linkage. Storage recommendations include inert atmospheres (argon) and低温 storage (−20°C) to prevent oxidation of phenolic groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate and biodegradation pathways of this compound?
A tiered approach is recommended:
- Phase 1 (Lab-scale): Assess hydrolysis rates (pH 5–9), photolysis under UV/visible light, and microbial degradation using OECD 301B ready biodegradability tests .
- Phase 2 (Ecosystem modeling): Use fugacity models to predict partitioning into soil/water compartments based on log Kow (estimated via HPLC) and Henry’s law constants .
- Data Integration: Cross-reference results with analogues (e.g., methoxy-substituted polycycles) to identify persistent intermediates requiring remediation .
Q. What computational methods are effective in predicting this compound’s bioactivity and target interactions?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with biological targets (e.g., enzymes with hydrophobic active sites). For example, the methoxy group’s steric bulk may hinder binding to flat aromatic pockets, while hydroxyl groups form hydrogen bonds with catalytic residues. QSAR models trained on similar bicyclic compounds can predict cytotoxicity thresholds (e.g., IC50 values) .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Experimental Replication: Use randomized block designs (e.g., four replicates with five plants each) to control for biological variability .
- Dose-Response Analysis: Test concentrations spanning 0.1–100 µM to identify threshold effects.
- Mechanistic Studies: Employ ROS scavenging assays (e.g., DPPH, ABTS) alongside gene expression profiling (e.g., Nrf2 pathway) to clarify dual roles .
Q. What methodologies are recommended for studying its ecological impacts across trophic levels?
- Microcosm Experiments: Expose soil microbial communities and aquatic invertebrates (e.g., Daphnia magna) to sublethal doses, measuring ATP production and reproductive endpoints .
- Omics Integration: Metagenomics (16S rRNA sequencing) and metabolomics (GC-MS) can identify shifts in microbial consortia and stress biomarkers (e.g., glutathione levels) .
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant extracts)?
Q. How can researchers optimize crystallization for X-ray diffraction studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
